4-[(Azetidin-1-yl)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(azetidin-1-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWIENFKSMUTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626577 | |
| Record name | 4-[(Azetidin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263339-26-0 | |
| Record name | 4-[(Azetidin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of 4 Azetidin 1 Yl Methyl Aniline and Derivatives
3 Ring Rearrangement Strategies
Ring rearrangement reactions, involving either the contraction of larger rings or the expansion of smaller rings, provide alternative and powerful pathways to the azetidine (B1206935) framework.
The synthesis of azetidines can be achieved through the ring contraction of five-membered heterocycles, such as pyrrolidinones. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In the presence of a base like potassium carbonate, various nucleophiles, including alcohols, phenols, and anilines, can be incorporated into the resulting α-carbonylated N-sulfonylazetidines. researchgate.net This method is versatile, starting from readily available N-sulfonyl-2-pyrrolidinone derivatives. researchgate.net The proposed mechanism involves the cleavage of the N-C(O) bond following nucleophilic addition to the amide carbonyl, leading to an intermediate that undergoes intramolecular cyclization via an Sₙ2 pathway, resulting in the contracted azetidine ring.
The one-carbon ring expansion of aziridines is a powerful strategy for the stereoselective synthesis of highly substituted azetidines. The inherent ring strain of aziridines can be harnessed to drive these transformations.
One such method involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, leading to a formal [3+1] ring expansion. This reaction proceeds with excellent regio- and stereoselectivity, likely through an aziridinium (B1262131) ylide intermediate that undergoes a ring-opening/ring-closing cascade. This approach allows for the synthesis of azetidines with vicinal tertiary-quaternary and even quaternary-quaternary stereocenters.
More recently, biocatalytic approaches have emerged. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a researchgate.net-Stevens rearrangement. These enzymes exhibit remarkable stereocontrol and can override competing reaction pathways, offering a transformation that is challenging to achieve with conventional catalysts.
| Method | Reactants | Catalyst/Reagent | Key Features |
| Rhodium-catalyzed [3+1] ring expansion | Methylene aziridines and Diazo compounds | Rhodium catalyst | High stereoselectivity, access to highly substituted azetidines. |
| Biocatalytic researchgate.net-Stevens rearrangement | Aziridines and Diazo compounds | Engineered Cytochrome P450 | High enantioselectivity, new-to-nature reaction. |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the construction of carbon-nitrogen bonds and heterocyclic systems. Palladium, ruthenium, and electrocatalytic methods are prominent in the synthesis of azetidine derivatives.
Palladium-catalyzed carbonylative cross-coupling reactions represent a versatile method for the synthesis of carbonyl-containing compounds. In the context of 4-[(azetidin-1-yl)methyl]aniline synthesis, a carbonylative approach could be envisioned starting from a suitable benzylic precursor. For instance, the palladium-catalyzed carbonylative arylation of azaarylmethylamines with aryl bromides under a carbon monoxide atmosphere has been demonstrated for the synthesis of α-amino aryl-azaarylmethyl-ketone products. nih.gov This methodology utilizes weakly acidic benzylic C(sp³)–H bonds, which undergo deprotonative carbonylation. nih.gov While not a direct route to the target amine, the resulting ketone could be further elaborated through reduction.
Another relevant palladium-catalyzed reaction is the carbonylative coupling of benzyl (B1604629) chlorides with terminal alkynes, which yields 1,4-diaryl-3-butyn-2-ones. rsc.org Furthermore, the carbonylation of benzyl formates with tertiary amines has been explored, where the benzyl formate (B1220265) serves as both a CO surrogate and the benzyl source to produce arylacetamides. rsc.org These methods highlight the potential of palladium catalysis in forming key bonds, although a direct carbonylative amination of a benzylic precursor with azetidine to form this compound would require specific catalyst and reaction condition development.
A hypothetical palladium-catalyzed carbonylative coupling for the synthesis of an amide precursor to this compound is presented below.
Table 1: Hypothetical Palladium-Catalyzed Carbonylative Amination
| Entry | Benzyl Precursor | Amine | Catalyst System | Product |
| 1 | 4-Nitrobenzyl chloride | Azetidine | Pd(OAc)₂ / Ligand | 1-(4-Nitrobenzoyl)azetidine |
| 2 | 4-Aminobenzyl formate | Azetidine | Pd₂ (dba)₃ / Xantphos | 1-(4-Aminobenzoyl)azetidine |
This table represents a conceptual application of known palladium-catalyzed carbonylation reactions to the synthesis of a precursor to the target molecule.
Ruthenium catalysts are well-known for their ability to mediate a variety of organic transformations, including those involving C-N bond formation. A particularly relevant approach is the ruthenium-catalyzed reductive amination of carbonyl compounds. For instance, RuCl₂(PPh₃)₃ has been shown to be an effective catalyst for the reductive amination of a wide range of aldehydes and ketones with ammonia (B1221849) and H₂, yielding primary amines. nih.gov This methodology could be adapted for the synthesis of this compound by reacting 4-aminobenzaldehyde (B1209532) with azetidine in the presence of a suitable ruthenium catalyst and a reducing agent.
Ruthenium complexes have also been utilized in the N-alkylation of amines with alcohols through the "borrowing hydrogen" methodology, which involves the temporary oxidation of the alcohol to an aldehyde. organic-chemistry.org This strategy could potentially be applied to the reaction of 4-aminobenzyl alcohol with azetidine. Furthermore, ruthenium has been used to catalyze the dehydrogenative β-benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes, demonstrating its utility in C-C bond formation adjacent to a nitrogen atom within a heterocyclic context. organic-chemistry.org
Electrocatalysis has emerged as a powerful and sustainable tool in organic synthesis. For the formation of the azetidine ring, electrocatalytic intramolecular hydroamination of allylic sulfonamides has been reported. organic-chemistry.org This method utilizes a combination of cobalt catalysis and an electric current to generate key carbocationic intermediates that undergo C-N bond formation to yield azetidines. organic-chemistry.org While this specific method builds the azetidine ring from an acyclic precursor, the principles of electrocatalysis could be extended to the formation of N-benzyl azetidines. For example, electrooxidative C-H functionalization has been used for the synthesis of N-benzyl pyridinium (B92312) salts, showcasing the potential for electrochemical methods to activate benzylic positions for C-N bond formation. nih.gov
The Hiyama cross-coupling reaction, which involves the palladium-catalyzed coupling of organosilanes with organic halides, is a valuable tool for C-C bond formation. While typically used for aryl-aryl or aryl-alkyl couplings, variations of this reaction have been developed for the synthesis of benzylic compounds. For instance, a palladium nanoparticle-catalyzed Hiyama coupling of benzyl halides with aryltrialkoxysilanes has been reported for the synthesis of diarylmethanes. organic-chemistry.orgorganic-chemistry.org More relevant to the synthesis of the target molecule's precursors, the palladium-catalyzed Hiyama coupling of benzylic ammonium (B1175870) salts has been shown to facilitate C(sp²)-C(sp³) bond formation via C-N bond cleavage. nih.gov
Although these methods focus on C-C bond formation, they demonstrate the reactivity of benzylic precursors under palladium catalysis. A direct Hiyama-type C-N coupling to form this compound is not a standard transformation.
Integration of the 4-Aminobenzyl Moiety
A more direct and common approach to the synthesis of this compound involves the coupling of a pre-formed azetidine ring with a suitable 4-aminobenzyl precursor.
The most straightforward methods for attaching the 4-aminobenzyl group to a pre-formed azetidine ring are reductive amination and nucleophilic substitution.
Reductive Amination: This is a highly effective method for forming C-N bonds. The reaction of 4-aminobenzaldehyde with azetidine would initially form an enamine or iminium ion intermediate, which is then reduced in situ to the desired benzylic amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and commonly used option. nih.gov Ruthenium-catalyzed reductive amination also presents a viable, albeit more complex, alternative. nih.gov
Table 2: Representative Conditions for Reductive Amination
| Entry | Aldehyde/Ketone | Amine | Reducing Agent | Catalyst | Yield (%) | Reference |
| 1 | Various Aldehydes | Ammonia | H₂ | RuCl₂(PPh₃)₃ | 70-95 | nih.gov |
| 2 | Functionalized Aldehydes | Purine Anilines | H₂ (H-cube) | Pd/C | High Conv. | rsc.org |
| 3 | Keto acids | Ammonia | BH₃CN⁻ | - | - | nih.gov |
This table showcases various reported reductive amination systems that could be adapted for the synthesis of this compound.
Nucleophilic Substitution: This classic method involves the reaction of azetidine as a nucleophile with a 4-aminobenzyl halide, such as 4-(chloromethyl)aniline (B1600038) or 4-(bromomethyl)aniline. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. This approach is conceptually simple, though the stability and availability of the 4-aminobenzyl halide precursor need to be considered. The alkylation of amines with in situ generated bis-triflates of 1,3-propanediols is a related strategy for forming the azetidine ring itself. organic-chemistry.org
Introduction of the Aminoaryl Group on Azetidine Precursors
A pivotal step in the synthesis of this compound and its analogs is the formation of the bond between the azetidine ring and the aminoaryl moiety. This can be achieved through several strategic approaches, primarily involving the reaction of a pre-functionalized azetidine with an aniline (B41778) derivative or vice versa.
One common method involves the reductive amination of 4-aminobenzaldehyde with azetidine. This two-step, one-pot process typically begins with the formation of an imine intermediate, which is then reduced to the final product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and effective option for this transformation. This approach is advantageous due to the commercial availability of the starting materials.
Alternatively, nucleophilic substitution reactions offer a direct route. In this scenario, a suitable azetidine precursor bearing a good leaving group at the methyl position, such as a tosylate or a halide, can be reacted with 4-nitroaniline. The nitro group can subsequently be reduced to an amine, yielding the target compound. This method allows for the late-stage introduction of the aniline group.
Another strategy involves the direct alkylation of an amine with an azetidine derivative. For instance, the reaction of 1-methylpiperazine (B117243) with a benzoic acid derivative in the presence of a reducing agent like sodium borohydride (B1222165) has been reported for the synthesis of related structures. researchgate.net A similar approach could be adapted for the synthesis of this compound by reacting 4-aminobenzylamine (B48907) with a suitable azetidine precursor.
The introduction of the aminoaryl group can also be accomplished via palladium-catalyzed C-N cross-coupling reactions. This powerful method allows for the formation of the aryl-nitrogen bond under relatively mild conditions and with high functional group tolerance. For example, a protected 3-aminoazetidine could be coupled with a protected 4-bromoaniline (B143363) derivative, followed by deprotection and functionalization of the methyl group.
Finally, the construction of the azetidine ring itself can be a key part of the strategy. Intramolecular cyclization of γ-aminoalcohols, which can be synthesized from substituted anilines, provides a pathway to 1,2,3-trisubstituted azetidines. rsc.org This method offers a high degree of control over the stereochemistry of the final product.
| Method | Precursors | Key Reagents/Conditions | Advantages |
| Reductive Amination | Azetidine, 4-Aminobenzaldehyde | Sodium triacetoxyborohydride | Commercially available starting materials |
| Nucleophilic Substitution | Azetidine with leaving group, 4-Nitroaniline | Base, subsequent reduction (e.g., H₂, Pd/C) | Allows for late-stage aniline introduction |
| Direct Alkylation | 4-Aminobenzylamine, Azetidine precursor | Reducing agent (e.g., NaBH₄) | Adaptable from similar syntheses researchgate.net |
| Pd-Catalyzed Cross-Coupling | Protected 3-aminoazetidine, Protected 4-bromoaniline | Palladium catalyst, ligand, base | High functional group tolerance |
| Intramolecular Cyclization | γ-Aminoalcohol derived from aniline | Tosyl chloride, microwave irradiation | Stereoselective rsc.org |
C-F Activation Strategies for Substituted Anilines
A notable advancement in the synthesis of complex aniline derivatives involves the activation of carbon-fluorine (C-F) bonds. This strategy is particularly relevant for the synthesis of fluorinated analogs of this compound or for using fluorinated anilines as synthons.
One reported C-F activation strategy involves the reaction of 4-(trifluoromethyl)aniline (B29031) with a suitable nucleophile in the presence of a strong base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as dimethylsulfoxide (DMSO). mdpi.com This method has been successfully used to synthesize 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com A similar approach could potentially be adapted for the synthesis of azetidine-containing anilines, where the azetidine acts as the nucleophile attacking the trifluoromethyl group, leading to the displacement of fluoride (B91410) ions.
The key advantage of this methodology is the ability to utilize readily available trifluoromethyl-substituted anilines to introduce a methyl-linked substituent. The reaction proceeds through a series of nucleophilic aromatic substitution-like steps, ultimately replacing the fluorine atoms with the desired moiety.
| Starting Material | Reagents | Product Type | Reference |
| 4-(Trifluoromethyl)aniline | 4-Methylpyrazole, KOH, DMSO | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | mdpi.com |
This C–F activation approach offers a novel disconnection for the synthesis of benzylic amines and could be explored for the preparation of this compound derivatives.
Divergent Synthesis of Structurally Related Analogs and Derivatives
Divergent synthesis provides an efficient way to generate a library of structurally related compounds from a common intermediate. beilstein-journals.org This approach is highly valuable for structure-activity relationship (SAR) studies in drug discovery. Starting from a key precursor of this compound, various analogs and derivatives can be prepared.
A key intermediate for divergent synthesis could be a protected version of this compound, for instance, with a Boc or Cbz group on the aniline nitrogen. This protected intermediate can then undergo a variety of transformations.
N-Alkylation/N-Arylation: The aniline nitrogen can be alkylated or arylated using various electrophiles under basic conditions to introduce diverse substituents.
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates can furnish a range of amides, sulfonamides, and ureas.
Diazotization and Sandmeyer-type Reactions: The primary aromatic amine can be converted to a diazonium salt, which can then be transformed into a wide array of functional groups, including halogens, cyano, and hydroxyl groups.
Modification of the Azetidine Ring: If the synthesis starts with a functionalized azetidine precursor, such as a 3-hydroxyazetidine, this functionality can be further elaborated. For example, the hydroxyl group can be oxidized to a ketone or converted to other functional groups. mdpi.com
Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions under specific conditions to yield functionalized γ-amino derivatives. beilstein-journals.orgresearchgate.net
A reported example of divergent synthesis in a related system involves the one-pot synthesis of four different chlorin (B1196114) derivatives from a common ylide precursor, where careful control of reaction conditions led to different products. nih.gov This highlights the power of controlling reaction parameters to achieve chemical diversity.
| Common Intermediate | Reaction Type | Reagents | Product Class |
| Protected this compound | N-Alkylation | Alkyl halide, base | N-Alkyl anilines |
| Protected this compound | Acylation | Acyl chloride, base | N-Acyl anilines (Amides) |
| This compound | Diazotization/Sandmeyer | NaNO₂, H⁺; CuX | Aryl halides, nitriles, etc. |
| 4-[(3-Hydroxyazetidin-1-yl)methyl]aniline | Oxidation | Oxidizing agent | 4-[(3-Oxoazetidin-1-yl)methyl]aniline |
| This compound | Ring-Opening | Chloroformate | γ-Chloroamines researchgate.net |
Methodological Advancements in Green Synthesis for Azetidine Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including azetidines, to minimize environmental impact. researchgate.net These advancements focus on the use of greener solvents, catalysts, and energy sources.
For the synthesis of azetidine derivatives, several green methodologies have been reported:
One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form the product, reducing the number of synthetic steps, solvent usage, and waste generation. For example, a one-pot three-component cycloaddition reaction using a green catalyst like Montmorillonite K-10 under ultrasonic irradiation has been used to synthesize azetidine derivatives. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. This technique has been applied to the intramolecular cyclization of γ-aminoalcohols to form azetidines. rsc.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a key aspect of green chemistry. One-pot syntheses of nitrogen-containing heterocycles have been achieved in an alkaline aqueous medium under microwave irradiation.
Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve the atom economy of a reaction. Lanthanide triflates, for example, have been shown to be excellent catalysts for the regioselective synthesis of azetidines from epoxy amines. frontiersin.orgnih.gov Magnetic nanocatalysts have also been developed for the synthesis of azetidine derivatives, allowing for easy separation and reuse of the catalyst. researchgate.net
These green synthetic approaches offer more sustainable routes to this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing.
Reactivity Profiles and Transformational Chemistry of 4 Azetidin 1 Yl Methyl Aniline
Reactivity at the Azetidine (B1206935) Nitrogen and Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a primary driver of its reactivity. rsc.org This inherent strain makes the ring susceptible to reactions that relieve it, particularly those involving the nitrogen atom and potential ring-opening pathways.
Nucleophilic Attack and Ring Opening Reactions
The azetidine ring can be activated towards nucleophilic attack by forming a quaternary azetidinium salt. This transformation significantly increases the ring strain and renders the ring's carbon atoms more electrophilic. A variety of nucleophiles can then induce ring-opening via an SN2 mechanism, leading to the formation of highly functionalized linear amines. nih.govnih.gov
Studies on substituted azetidinium ions have shown that the regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the ring. organic-chemistry.org For instance, nucleophiles tend to attack the less substituted carbon atom. organic-chemistry.org This process is stereoselective and provides a reliable method for producing stereodefined, polysubstituted amine building blocks. nih.govorganic-chemistry.org The choice of nucleophile, which can range from nitrogen and oxygen nucleophiles like azide (B81097) anions and alkoxides to various carbon nucleophiles, further diversifies the potential products. nih.govorganic-chemistry.org
A related ring-contraction reaction has been observed in α-bromo N-sulfonylpyrrolidinones, which, upon treatment with nucleophiles like anilines, can undergo a ring-opening and subsequent ring-closing to form α-carbonylated N-sulfonylazetidines. acs.org This demonstrates an alternative pathway to functionalized azetidine derivatives.
Derivatization of the Azetidine Nitrogen
The nitrogen atom of the azetidine ring is a nucleophilic center and can readily undergo derivatization reactions such as acylation and alkylation. These reactions are fundamental for modifying the properties and extending the structure of the parent molecule.
N-Acylation: The azetidine nitrogen can react with acylating agents like acid chlorides or anhydrides to form the corresponding N-acylazetidines. This transformation is often used to introduce a variety of functional groups or to protect the nitrogen during other synthetic steps.
N-Alkylation: Reaction with alkyl halides or other alkylating agents results in the formation of quaternary azetidinium salts. organic-chemistry.org These salts are key intermediates in ring-opening reactions, as discussed previously. nih.govorganic-chemistry.org The formation of azetidinium salts is a common strategy to activate the azetidine ring. nih.gov
The table below summarizes typical derivatization reactions of the azetidine nitrogen.
| Reaction Type | Reagent Example | Product Type |
| N-Acylation | Acetyl Chloride | N-Acetylazetidine |
| N-Alkylation | Methyl Iodide | N-Methylazetidinium Iodide |
Reactions Involving Azetidinium Intermediates
Azetidinium intermediates are central to the reactivity of the azetidine ring system. nih.gov They are typically generated by the alkylation of the azetidine nitrogen. organic-chemistry.org The enhanced ring strain of the azetidinium ion makes it a potent electrophile, susceptible to attack by a wide range of nucleophiles. nih.govorganic-chemistry.org
The ring-opening of these intermediates is a synthetically valuable transformation that allows for the creation of complex, linear amine structures with controlled stereochemistry. nih.govorganic-chemistry.org The regioselectivity of the ring-opening is predictable based on the substitution pattern of the azetidinium ring and the nature of the incoming nucleophile, as confirmed by both experimental results and theoretical calculations. organic-chemistry.org This controlled cleavage of the C-N bond is a powerful tool for building molecular complexity. rsc.org
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule consists of a primary aromatic amine attached to a benzene (B151609) ring. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution and also allowing for a variety of transformations of the amine functionality itself. libretexts.org
Electrophilic Aromatic Substitution Patterns
The -NH2 group of the aniline moiety is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. libretexts.org This high reactivity, however, can sometimes be a drawback, leading to multiple substitutions or unwanted side reactions like oxidation, especially under harsh conditions such as direct nitration. libretexts.org
To control the reactivity and achieve monosubstitution, the activating effect of the amino group is often modulated by converting it into an amide, for example, by acetylation to form an acetanilide. libretexts.org The resulting amide is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled electrophilic substitution. After the desired substitution is performed, the acetyl group can be removed by hydrolysis to regenerate the amine.
Common electrophilic aromatic substitution reactions for anilines include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine, iodine) onto the aromatic ring. libretexts.org
Nitration: Introduction of a nitro group (-NO2). This is typically done after protecting the amine as an amide to prevent oxidation. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
The table below outlines the expected major products for the electrophilic substitution of 4-[(azetidin-1-yl)methyl]aniline, assuming the reaction is controlled to favor monosubstitution.
| Reaction | Reagent | Expected Major Product(s) |
| Bromination | Br2 | 2-Bromo-4-[(azetidin-1-yl)methyl]aniline |
| Nitration | HNO3/H2SO4 (with N-protection) | 2-Nitro-4-[(azetidin-1-yl)methyl]aniline |
| Sulfonation | Fuming H2SO4 | 2-Amino-5-[(azetidin-1-yl)methyl]benzenesulfonic acid |
Transformations of the Primary Amine Functionality
The primary amine of the aniline moiety can undergo a wide array of chemical transformations, making it a versatile handle for synthetic modifications.
Acylation: The reaction with acylating agents, such as acetyl chloride or acetic anhydride, readily forms amides (e.g., N-{4-[(azetidin-1-yl)methyl]phenyl}acetamide). chemicalbook.com This is a common reaction used for protection or to introduce new functional groups. nih.govnih.gov
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Diazotization: Treatment of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) converts it into a diazonium salt. wikipedia.orgacs.org This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or related reactions. wikipedia.org This allows the amino group to be replaced by groups such as -OH, -CN, or halogens. wikipedia.org Diazonium salts can also act as electrophiles in coupling reactions with activated aromatic rings to form brightly colored azo compounds. libretexts.orgicrc.ac.ir
The following table provides examples of typical transformations of the primary amine group.
| Reaction Type | Reagent(s) | Product Functional Group |
| Acylation | Acetic Anhydride | Amide |
| Diazotization | NaNO2, HCl (aq) | Diazonium Salt |
| Sandmeyer (from Diazonium Salt) | CuCl | Aryl Chloride |
| Sandmeyer (from Diazonium Salt) | CuCN | Aryl Nitrile |
| Azo Coupling (from Diazonium Salt) | Phenol | Azo Compound |
Formation of Schiff Bases and Imine Derivatives.derpharmachemica.comchemsociety.org.ng
The primary aromatic amine functionality in this compound is readily available for condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction is a cornerstone of imine chemistry and typically proceeds under mild conditions, often with acid or base catalysis, or simply by heating the reactants together. chemsociety.org.ng The general reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-N=CH-) group. ijmcmed.org
For this compound, the reaction with an aromatic aldehyde, such as benzaldehyde (B42025) or a substituted benzaldehyde, would be expected to proceed efficiently. derpharmachemica.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol, and can be refluxed for a period to ensure completion. nih.gov The resulting Schiff base would incorporate the azetidin-1-ylmethyl moiety, offering a scaffold for further synthetic modifications.
The stability of the formed imine is influenced by the electronic nature of the aldehyde. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes due to conjugation. chemsociety.org.ng The general synthesis of Schiff bases from primary amines and aldehydes is a well-established and versatile reaction. derpharmachemica.com
A representative reaction is shown below:

A variety of aldehydes can be employed in this synthesis, leading to a diverse library of Schiff base derivatives. The following table illustrates potential products from the reaction of this compound with different aldehydes.
| Aldehyde Reactant | Product Schiff Base | Typical Reaction Conditions |
| Benzaldehyde | (E)-4-(((4-((azetidin-1-yl)methyl)phenyl)imino)methyl)benzene | Ethanol, reflux |
| 4-Methoxybenzaldehyde | (E)-4-methoxy-N-((4-((azetidin-1-yl)methyl)phenyl)methylidene)aniline | Methanol, acetic acid catalyst, room temperature nih.gov |
| 4-Nitrobenzaldehyde | (E)-N-((4-((azetidin-1-yl)methyl)phenyl)methylidene)-4-nitroaniline | Ethanol, reflux ijmcmed.org |
| 2-Hydroxybenzaldehyde | 2-(((4-((azetidin-1-yl)methyl)phenyl)imino)methyl)phenol | Methanol, room temperature |
Reactions at the Methylene (B1212753) Linker
The methylene bridge connecting the aniline and azetidine rings is a potential site for chemical transformation, most notably through oxidation reactions. The benzylic position of N-benzylanilines can be oxidized to form the corresponding benzylideneanilines (imines). rsc.org This transformation can be achieved using various oxidizing agents, such as halogens (iodine, chlorine, bromine) or t-butyl hypochlorite (B82951) in an alkaline methanolic solution. rsc.org
The proposed mechanism for this oxidation involves the rate-determining attack of a hypohalite on both the amine nitrogen and a proton of the benzylic methylene group through a cyclic transition state. This leads to a zwitterionic intermediate that rearranges to an N-α-halogenobenzylaniline, which is then dehydrohalogenated to afford the final imine product. rsc.org
In the context of this compound, this reaction would lead to the formation of an N-aryl imine, effectively converting the methylene linker into a C=N double bond.

Another potential reaction at the benzylic position is radical-mediated functionalization. For instance, N-(arylsulfonyl)benzylamines can undergo oxidation to N-arylsulfonylimines using potassium persulfate (K₂S₂O₈). researchgate.net This reaction is proposed to proceed via a sulfate (B86663) radical anion that can abstract a hydrogen atom from the benzylic position. researchgate.net While the amino group of this compound is not sulfonated, this highlights the susceptibility of the benzylic C-H bonds to radical abstraction.
| Reaction Type | Reagents | Potential Product |
| Oxidation | I₂, NaOH, MeOH | 1-(azetidin-1-yl)-N-(4-((azetidin-1-yl)methyl)phenyl)methanimine |
| Radical-mediated oxidation | K₂S₂O₈ | 1-(azetidin-1-yl)-N-(4-((azetidin-1-yl)methyl)phenyl)methanimine |
Chemo- and Regioselectivity in Multi-functionalized Systemsresearchgate.netacs.org
The presence of two distinct nitrogen-containing functional groups—the primary aromatic amine and the tertiary aliphatic azetidine—in this compound gives rise to considerations of chemo- and regioselectivity in its reactions.
The aniline moiety is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.comlibretexts.org The lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring, particularly at the positions ortho and para to the amino group, making these sites more susceptible to electrophilic attack. byjus.com In the case of this compound, the para position is already substituted, meaning that electrophilic substitution would be directed to the ortho positions (positions 2 and 6) relative to the amino group.
However, the reactivity of the aniline nitrogen itself must also be considered. Alkylation, for example, could occur at either the aniline nitrogen (N-alkylation) or the aromatic ring (C-alkylation). The selectivity between these two pathways can often be controlled by the reaction conditions. For instance, acid-catalyzed reactions of unprotected anilines with certain electrophiles can be switched between N-alkylation and para-C-alkylation by changing the solvent. acs.org Given that the para position is blocked in this compound, electrophilic attack on the ring would be directed to the ortho positions.
The azetidine nitrogen, being a tertiary amine, is also nucleophilic and can participate in reactions such as quaternization with alkyl halides. The relative reactivity of the aniline nitrogen versus the azetidine nitrogen will depend on the specific electrophile and reaction conditions. The aniline nitrogen is less basic due to the delocalization of its lone pair into the aromatic ring, making it generally less nucleophilic than the aliphatic azetidine nitrogen. quora.com Therefore, under many conditions, reactions with electrophiles would be expected to occur preferentially at the azetidine nitrogen.
| Reaction Type | Electrophile | Expected Major Product (Regioselectivity/Chemoselectivity) | Rationale |
| Electrophilic Aromatic Substitution (e.g., Bromination) | Br₂ | 2-Bromo-4-[(azetidin-1-yl)methyl]aniline | The -NH₂ group is an ortho, para-director, and the para position is blocked. byjus.com |
| N-Alkylation | CH₃I | 1-methyl-1-(4-aminobenzyl)azetidinium iodide | The azetidine nitrogen is more basic and nucleophilic than the aniline nitrogen. quora.com |
| Acylation | Acetyl Chloride | N-(4-((azetidin-1-yl)methyl)phenyl)acetamide | Acylation of the more nucleophilic aniline nitrogen is generally favored over Friedel-Crafts acylation of the activated ring. |
Stereochemical Control in Reactions and Chiral Transformationsresearchgate.netnih.gov
When the azetidine ring in a derivative of this compound is chiral, the stereocenter(s) can influence the stereochemical outcome of subsequent reactions. The synthesis of enantiomerically pure substituted azetidines is an active area of research, with several methods developed to achieve high levels of stereocontrol. researchgate.netrsc.org These methods often employ chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereoselective formation of the azetidine ring. nih.gov
Once a chiral azetidine-containing molecule is obtained, the existing stereochemistry can be transferred to new stereocenters formed during a reaction. For example, chiral C2-symmetric 2,4-disubstituted azetidines have been successfully used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, affording secondary alcohols with high enantiomeric excess. researchgate.net This demonstrates that the chiral environment provided by the azetidine ring can effectively control the facial selectivity of a reaction at a remote site.
In the context of this compound, if a chiral version of the azetidine ring were to be incorporated, for instance, a 2-substituted azetidine, this could potentially direct stereoselective transformations at the aniline or methylene linker functionalities. The synthesis of such chiral derivatives could be achieved through various established routes, including the reduction of chiral azetidin-2-ones (β-lactams) or through gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govacs.org
The stereochemical integrity of the azetidine ring is generally maintained during many transformations, although ring-opening reactions are also a known feature of this strained heterocyclic system. acs.org The ability to synthesize and manipulate chiral azetidines opens up possibilities for creating complex, enantiomerically enriched molecules based on the this compound scaffold for applications in medicinal chemistry and materials science. researchgate.net
| Chiral Azetidine Precursor Synthesis Method | Key Features | Potential Application to this compound |
| From chiral azetidine-2-carboxylic acids | Commercially available starting materials, functional group manipulation. nih.gov | Synthesis of enantiopure 2-substituted azetidine derivatives of the target molecule. |
| Using chiral tert-butanesulfinamides | Scalable, provides access to a variety of C2-substituted azetidines with high diastereoselectivity. nih.gov | A versatile route to introduce a chiral azetidine moiety. |
| Gold-catalyzed cyclization of N-propargylsulfonamides | Flexible and efficient for preparing chiral azetidin-3-ones. nih.gov | Could be adapted to synthesize chiral precursors for the target molecule. |
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.
Proton (¹H) NMR spectroscopy of 4-[(Azetidin-1-yl)methyl]aniline provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around each proton.
In a typical ¹H NMR spectrum, the aromatic protons of the aniline (B41778) ring appear as distinct signals in the downfield region, usually between 6.5 and 7.5 ppm. The protons on the methylene (B1212753) bridge and the azetidine (B1206935) ring resonate at higher fields, reflecting their aliphatic character. The integration of these signals corresponds to the number of protons in each unique environment. For instance, the aniline protons would integrate to four, the methylene bridge to two, and the azetidine protons to six. The multiplicity of the signals (e.g., singlet, doublet, triplet) arises from spin-spin coupling between neighboring protons and provides valuable information about the connectivity of the molecule. researchgate.netjmchemsci.com
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 (d) | Doublet | 2H | Aromatic Protons (ortho to CH₂) |
| ~6.6 (d) | Doublet | 2H | Aromatic Protons (ortho to NH₂) |
| ~3.6 (s) | Singlet | 2H | Methylene Protons (-CH₂-) |
| ~3.5 (t) | Triplet | 4H | Azetidine Protons (-CH₂-N-CH₂-) |
| ~2.1 (p) | Pentet | 2H | Azetidine Proton (-CH₂-CH₂-CH₂-) |
| ~3.7 (br s) | Broad Singlet | 2H | Amine Protons (-NH₂) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.
The aromatic carbons of the aniline ring typically resonate in the range of 110-150 ppm. The carbon attached to the nitrogen atom (C-N) appears at the lower end of this range, while the other aromatic carbons are found at slightly higher fields. The methylene bridge carbon and the carbons of the azetidine ring appear in the aliphatic region of the spectrum, generally between 20 and 60 ppm. chemicalbook.com The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, making it a powerful tool for confirming the carbon skeleton.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~148 | Aromatic Carbon (C-NH₂) |
| ~130 | Aromatic Carbon (CH) |
| ~128 | Aromatic Carbon (C-CH₂) |
| ~115 | Aromatic Carbon (CH) |
| ~58 | Methylene Carbon (-CH₂-) |
| ~53 | Azetidine Carbons (-CH₂-N-CH₂-) |
| ~18 | Azetidine Carbon (-CH₂-CH₂-CH₂-) |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments provide further structural detail by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, confirming the connectivity of proton networks within the molecule. emerypharma.com For this compound, COSY would show correlations between the adjacent aromatic protons and between the protons within the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbons. youtube.com This experiment is invaluable for definitively assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. youtube.comcreative-biostructure.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC experiment would show a correlation between the methylene protons and the aromatic carbon to which the methylene group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional conformation of the molecule in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending of different chemical bonds. jmchemsci.comnih.govresearchgate.net
For this compound, key vibrational bands would include:
N-H stretching: The aniline N-H bonds typically show one or two sharp bands in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge and azetidine ring are observed just below 3000 cm⁻¹. jmchemsci.com
C=C stretching: The stretching of the carbon-carbon double bonds in the aromatic ring gives rise to characteristic bands in the 1450-1600 cm⁻¹ region.
C-N stretching: The C-N stretching vibrations of the aniline and azetidine groups are typically found in the 1250-1350 cm⁻¹ range.
Aromatic C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene (B151609) ring and are usually observed between 650 and 900 cm⁻¹.
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H Stretch | Primary Amine (Aniline) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (Azetidine, Methylene) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1520 - 1480 | N-H Bend | Primary Amine (Aniline) |
| 1350 - 1250 | C-N Stretch | Aryl Amine, Aliphatic Amine |
| 850 - 800 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its fragmentation patterns under ionization. emerypharma.commedwinpublishers.com This information is crucial for confirming the elemental composition of this compound and for gaining further structural insights.
The exact mass measurement from HRMS allows for the unambiguous determination of the molecular formula (C₁₀H₁₄N₂). The fragmentation pattern observed in the mass spectrum provides a roadmap of how the molecule breaks apart. Common fragmentation pathways for this compound would likely involve cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl (B1604629) cation or a radical cation of the aniline moiety. Fragmentation of the azetidine ring itself can also occur. mdpi.comkobv.de
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comucl.ac.uk By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all non-hydrogen atoms can be determined with high accuracy.
This technique provides invaluable information about:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact spatial arrangement of the atoms, including the puckering of the azetidine ring and the torsion angles between the aniline ring, methylene bridge, and azetidine moiety.
Intermolecular interactions: The way in which the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions. For instance, the aniline N-H groups can act as hydrogen bond donors, while the nitrogen atoms of the aniline and azetidine can act as acceptors. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.8 |
| c (Å) | ~16.2 |
| β (°) | ~95 |
| Volume (ų) | ~980 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.1 |
Note: These are hypothetical values and would need to be determined experimentally.
Other Spectroscopic Techniques (e.g., UV-Vis for electronic structure analysis)
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In the case of this compound, the primary chromophore is the aniline moiety. The electronic transitions associated with this system provide insight into the effects of substituents on the benzene ring.
The UV-Vis spectrum of aniline, the parent chromophore, typically exhibits two main absorption bands in the ultraviolet region. These bands are attributed to π → π* electronic transitions within the benzene ring. The first, a high-energy band often referred to as the E2-band, appears at shorter wavelengths, while the second, lower-energy B-band, is observed at longer wavelengths. researchgate.net The presence of the amino group (-NH2) acts as an auxochrome, a group that modifies the absorption characteristics of the chromophore. The lone pair of electrons on the nitrogen atom can interact with the π-electron system of the benzene ring, an effect known as conjugation. This interaction increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.
For this compound, the aniline chromophore is substituted at the para position with an (azetidin-1-yl)methyl group. This substitution is expected to influence the electronic spectrum. The N-alkylation of the amino group in aniline derivatives is known to cause a bathochromic shift. rsc.org The (azetidin-1-yl)methyl group, being an alkyl substituent on the nitrogen of the aniline, would likely contribute to such a shift. The azetidine ring, a saturated heterocycle, does not itself act as a chromophore in the UV-Vis region but its electronic influence is transmitted through the methyl bridge to the aniline system.
The electronic transitions in this compound are therefore expected to be primarily of the π → π* type, characteristic of the substituted aniline chromophore. It is also possible to observe n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom) to an anti-bonding π* orbital, although these are typically of much lower intensity. researchgate.net The solvent in which the spectrum is recorded can also play a significant role, as polar solvents can interact with the lone pair of electrons on the nitrogen, potentially leading to a hypsochromic (blue) shift. youtube.com
| Expected Transition Type | Associated Chromophore | Expected Wavelength Region | Influencing Factors |
|---|---|---|---|
| π → π* (E2-band) | Substituted Benzene Ring | Shorter UV range | (Azetidin-1-yl)methyl substituent, Solvent Polarity |
| π → π* (B-band) | Aniline Moiety | Longer UV range | |
| n → π* | Aniline Nitrogen | Longer UV range (low intensity) | Solvent Polarity, pH |
The study of the UV-Vis spectrum of this compound would provide valuable information on its electronic structure and how the interplay of the azetidine ring and the aniline moiety affects the energy levels of the molecule's frontier orbitals.
Computational and Theoretical Studies of 4 Azetidin 1 Yl Methyl Aniline
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting molecular properties with a good balance between accuracy and computational cost. It would be the method of choice for studying a molecule like 4-[(Azetidin-1-yl)methyl]aniline.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve finding the minimum energy arrangement of its atoms.
Conformational analysis is particularly important for this molecule due to the flexibility of the azetidinylmethyl group. Rotation around the C-C and C-N single bonds connecting the aniline (B41778) and azetidine (B1206935) moieties would lead to various conformers with different energies. Computational methods can be used to explore the potential energy surface and identify the most stable conformers and the energy barriers between them. nih.gov Studies on similar flexible molecules often reveal several low-energy conformers that can coexist at room temperature. The puckering of the four-membered azetidine ring also contributes to the conformational landscape.
Table 1: Hypothetical Relative Energies of Conformers of this compound This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
| Conformer | Dihedral Angle (N-C-C-Ar) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° | 0.00 |
| B | 180° | 1.5 |
| C | -60° | 0.00 |
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Frontier Molecular Orbital Theory)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, specifically on the nitrogen atom and the aromatic pi system. The electron-donating nature of the amino group and the alkyl substituent would increase the energy of the HOMO, making the molecule a good electron donor. The LUMO is likely to be a π* orbital of the aniline ring.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov Based on studies of substituted anilines, the introduction of the azetidinylmethyl group is expected to influence the HOMO-LUMO gap. thaiscience.inforesearchgate.net
Table 2: Hypothetical Frontier Orbital Energies for this compound This table is illustrative. Actual values would require specific DFT calculations.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 4.4 |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)
Computational chemistry can accurately predict spectroscopic data, which is invaluable for structure elucidation and characterization.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with high accuracy. nih.govnih.gov For this compound, these calculations would help in assigning the signals in the experimental NMR spectrum. The predicted shifts would be sensitive to the conformational state of the molecule. nih.gov
Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of molecules by calculating their vibrational frequencies. scirp.org Each vibrational mode corresponds to a specific motion of the atoms. The calculated frequencies can be compared with experimental spectra to confirm the structure and identify characteristic functional groups. For instance, the N-H stretching frequencies of the aniline moiety and the C-N stretching frequencies of the azetidine ring would be of particular interest. mdpi.com
Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound This table is illustrative. Actual values would require specific DFT calculations and experimental data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (sym) | 3450 | 3430 |
| N-H Stretch (asym) | 3530 | 3510 |
| C-N Stretch (Azetidine) | 1220 | 1215 |
| Aromatic C-H Stretch | 3050 | 3045 |
Mechanistic Investigations using Computational Approaches
Computational methods are instrumental in elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.
Transition State Characterization and Reaction Pathway Analysis
For any chemical reaction involving this compound, computational chemists can model the entire reaction pathway. This involves locating and characterizing the transition state(s) (TS), which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For example, in an electrophilic aromatic substitution reaction on the aniline ring, DFT calculations could be used to model the approach of the electrophile, the formation of the sigma complex (an intermediate), and the subsequent loss of a proton to restore aromaticity. The calculations would reveal the structure and energy of the transition states for these steps. nih.gov Similar studies have been performed for the reaction of 4-methylaniline with hydroxyl radicals, identifying the key transition states and intermediates. mdpi.comresearchgate.netdoaj.org
Understanding Regioselectivity and Stereoselectivity
Many reactions can potentially yield multiple products. Computational chemistry can be used to predict and explain the observed regioselectivity and stereoselectivity.
Regioselectivity: In the case of electrophilic substitution on this compound, the amino group is a strong activating and ortho-, para-directing group. The azetidinylmethyl substituent is also an activating group. Computational analysis of the stability of the possible intermediates (sigma complexes) would show that the intermediates leading to ortho and para substitution are more stable than the one leading to meta substitution, thus explaining the regioselectivity. The relative energies of the ortho and para transition states would determine the ratio of these products.
Stereoselectivity: If this compound participates in a reaction that creates a new stereocenter, computational methods can be used to predict which stereoisomer will be formed preferentially. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. For instance, in reactions involving the azetidine ring, the stereochemical outcome could be rationalized by analyzing the steric and electronic factors in the transition states.
Solvent Effects in Reaction Mechanisms
The role of the solvent in chemical reactions is a critical factor that can influence reaction rates, equilibria, and even the nature of the products formed. For reactions involving polar molecules like this compound, the solvent's polarity and its ability to form non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, are of particular importance. wikipedia.org Computational studies allow for the investigation of these solvent effects on a molecular level.
Theoretical models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the energetic behavior of a compound in different solvent environments. researchgate.net By using methods like Density Functional Theory (DFT) with an appropriate basis set, researchers can calculate the stability of reactants, transition states, and products in various solvents. researchgate.net An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral or slightly charged reactants. Conversely, reactions where there is less charge in the activated complex compared to the starting materials are typically slowed by increased solvent polarity. wikipedia.org
For instance, in substitution reactions, the solvent's capacity to stabilize intermediates, such as carbocations in SN1 reactions, is crucial. wikipedia.org In the context of this compound, the nitrogen atoms in the azetidine ring and the aniline moiety can interact with protic solvents, potentially affecting the nucleophilicity of the compound in SN2 reactions. wikipedia.org
A computational study on the reaction of 4-methyl aniline with hydroxyl radicals provides insights that could be analogous to the behavior of this compound. mdpi.comdoaj.orgresearchgate.net This research utilized the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set to compute the reaction mechanism and transition state theory for kinetic calculations. mdpi.comdoaj.orgresearchgate.net Such studies can elucidate how different solvents might influence the reaction pathways and rates of similar aniline derivatives.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational flexibility of molecules like this compound. These simulations provide a dynamic picture of how a molecule moves and changes its shape over time, which is crucial for understanding its interactions with other molecules, such as biological receptors.
MD simulations can be used to investigate various molecular properties, including:
Solvent Accessible Surface Area (SASA): This metric quantifies the part of the molecule that is exposed to the solvent, which is important for understanding solubility and potential binding interactions. mdpi.com
Ligand-Receptor Hydrogen Bonding: Simulations can identify and analyze the stability of hydrogen bonds between a ligand and its binding site. mdpi.com
Free Energy of Binding: MD simulations, often in conjunction with methods like MM-PBSA or MM-GBSA, can estimate the binding affinity of a molecule to a target. mdpi.com
For example, a study on a different heterocyclic compound involved a 100ns MD simulation to confirm the stability of a protein-ligand complex, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govresearchgate.net The RMSD provides a measure of the average distance between the atoms of the simulated structure and a reference structure, indicating the stability of the complex over time. researchgate.net The RMSF, on the other hand, highlights the flexibility of different parts of the molecule. researchgate.net
To determine the conformational flexibility of a related compound, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, semi-empirical (AM1) calculations were used to generate a molecular energy profile by systematically varying a selected torsion angle. researchgate.net This approach helps to identify low-energy conformations and the energy barriers between them.
Advanced Computational Methodologies in Heterocyclic Chemistry
The field of heterocyclic chemistry has greatly benefited from the advancement of computational methodologies, which have become indispensable tools for researchers. numberanalytics.comnumberanalytics.com These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new synthetic strategies. numberanalytics.comnumberanalytics.com
Key computational methods and their applications in heterocyclic chemistry include:
Density Functional Theory (DFT): Widely used to predict the electronic structure, reactivity, and stability of heterocyclic compounds. numberanalytics.com It is particularly useful for studying reaction mechanisms and identifying transition states. numberanalytics.com
Molecular Mechanics (MM): A classical method that is well-suited for simulating large systems and predicting the conformational energies of molecules. numberanalytics.com
Natural Bond Orbital (NBO) Analysis: This method can provide insights into charge distribution, conjugative interactions, and the nature of bonding within a molecule. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): This can be used to analyze the topology of electron density and characterize chemical bonds.
Recent advancements also include the use of machine learning and artificial intelligence to predict the properties and reactivity of heterocyclic compounds, as well as high-throughput screening methods to accelerate the discovery of new compounds and optimize reaction conditions. numberanalytics.comnumberanalytics.com
For instance, computational studies on nitroimine derivatives of azetidine have utilized methods like G3MP2 to calculate heats of formation and bond dissociation energies, providing insights into their stability. researchgate.net Furthermore, advanced techniques like fragment-based drug discovery and computer-assisted structural elucidation are being employed to identify and optimize novel bioactive heterocyclic compounds. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Building Block in the Synthesis of Complex Heterocyclic Systems
The aniline (B41778) portion of 4-[(Azetidin-1-yl)methyl]aniline serves as a versatile starting point for the construction of a wide array of complex heterocyclic systems. The amino group can be readily transformed into other functional groups, such as diazonium salts, which are gateways to a multitude of further chemical modifications. The azetidine (B1206935) ring, while often retained for its biological or material properties, can also participate in ring-opening reactions under specific conditions, further expanding its synthetic utility.
Research has demonstrated the use of aniline derivatives in the synthesis of various heterocyclic compounds. For instance, the aniline moiety is a key component in the production of many industrial chemicals and serves as a precursor in the synthesis of a variety of compounds. researchgate.net The amino group's reactivity allows for its incorporation into larger, more complex structures, including those with therapeutic potential. Azetidines, in general, are recognized as important scaffolds in medicinal chemistry due to their unique structural and biological properties. researchgate.net The synthesis of novel heterocyclic amino acids containing azetidine rings has been achieved through methods like the aza-Michael addition, showcasing the utility of azetidine-containing building blocks. researchgate.net
Table 1: Examples of Heterocyclic Systems Derived from Aniline and Azetidine Precursors
| Heterocyclic System | Synthetic Strategy | Potential Application Area |
|---|---|---|
| Indoles | Reductive cyclization of ortho-chloroacetylated anilines. researchgate.net | Pharmaceuticals, Agrochemicals |
| Azetidin-2-ones (β-lactams) | Cycloaddition reactions involving imines derived from anilines. ambeed.com | Antibiotics, Enzyme Inhibitors |
| Spirocyclic Azetidine Oxindoles | Intramolecular C-C bond formation from isatin (B1672199) derivatives. nih.gov | Medicinal Chemistry |
| Azetidine-substituted Pyrazoles | Oxidative alkynylation-condensation of azetidinols. researchgate.net | Drug Discovery |
| meta-Hetarylanilines | Three-component benzannulation from diketones and amines. google.com | Materials Science, Medicinal Chemistry |
Scaffold for Design of Novel Organic Catalysts (e.g., chiral ligands)
The rigid and strained four-membered ring of the azetidine moiety in this compound provides a structurally well-defined scaffold that is highly advantageous in the design of novel organic catalysts, particularly chiral ligands for asymmetric synthesis. The rigidity of the azetidine ring can enhance the control over the catalyst's chiral pocket, leading to improved enantioselectivity in chemical reactions. rsc.org
Since the early 1990s, chiral azetidine-derived ligands and organocatalysts have been successfully employed to induce asymmetry in a variety of reactions. researchgate.netbirmingham.ac.uk The development of catalysts based on azetidine scaffolds is a promising area of research, with applications in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael additions. researchgate.net The aniline group in this compound offers a convenient point of attachment for further chemical elaboration, allowing for the synthesis of a diverse range of sophisticated ligand architectures.
Table 2: Asymmetric Reactions Catalyzed by Azetidine-Containing Systems
| Asymmetric Reaction | Catalyst Type | Key Feature of Azetidine |
|---|---|---|
| Diethylzinc (B1219324) Addition | N-substituted-azetidinyl(diphenylmethyl)methanols. researchgate.net | Formation of a chiral environment around the metal center. |
| α-Amination of Carbonyls | L-azetidine carboxylic acid. researchgate.net | Acts as a chiral organocatalyst. |
| Phospha-Michael Addition | Binuclear zinc-chiral azetidine catalyst. rsc.org | Rigid scaffold enhances control of the catalytic pocket. rsc.org |
| Desymmetrization of N-acyl-azetidines | BINOL-derived phosphoric acid catalyst. rsc.org | Bifunctional activation of the azetidine nitrogen. rsc.org |
| Intramolecular C-C Bond Formation | Chiral cation phase-transfer catalyst with an azetidine substrate. nih.gov | Rigid 3D framework for bioactive agents. nih.gov |
Precursor for Functional Organic Materials
The unique combination of a polymerizable aniline unit and a functional azetidine ring makes this compound a promising precursor for the development of advanced functional organic materials.
The aniline moiety of this compound can undergo polymerization to form polyaniline-type structures. The incorporation of the azetidine unit as a pendant group along the polymer backbone can impart unique properties to the resulting material. The azetidine ring can influence the polymer's solubility, morphology, and thermal stability.
The polymerization of azetidines and their derivatives, typically through cationic ring-opening polymerization (CROP), is a well-established method for producing polyamines. researchgate.netbirmingham.ac.uk This process can lead to the formation of both linear and hyperbranched polymers. birmingham.ac.uk The strain of the four-membered ring makes azetidines susceptible to CROP, a property that can be harnessed to create novel polymer architectures. nih.govresearchgate.net The resulting polyamines with azetidine units can find applications in areas such as CO2 capture and as composite materials. researchgate.net
Table 3: Polymerization of Azetidine-Based Monomers
| Polymerization Method | Monomer Type | Resulting Polymer Structure | Potential Application |
|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | Azetidine | Hyperbranched poly(trimethylenimine). birmingham.ac.uk | CO2 Capture. researchgate.net |
| CROP | N-substituted aziridines/azetidines | Linear or hyperbranched polyamines. birmingham.ac.uk | Composite Materials |
| Anionic Ring-Opening Polymerization (AROP) | N-sulfonyl aziridines/azetidines | Linear polyamines. birmingham.ac.uk | Polyamides |
| Organocatalytic Ring-Opening Polymerization (OROP) | N-sulfonyl aziridines/azetidines | Linear polyamines. birmingham.ac.uk | - |
| Copolymerization | Azetidine with THF | Poly(amide-co-ester)s. birmingham.ac.uk | - |
Aniline and its derivatives are fundamental building blocks for a class of conducting polymers known as polyanilines, which have garnered significant interest for their applications in optoelectronic devices. The ability of polyaniline to exist in various oxidation states with different electrical and optical properties makes it a versatile material for applications such as sensors, electrochromic devices, and light-emitting diodes. oiccpress.com
The synthesis of aniline unit-based optically active magnetic conjugated polymers has been reported, demonstrating the potential to create multifunctional materials by incorporating specific substituents onto the aniline ring. nih.gov By using this compound as a monomer or co-monomer in the synthesis of such polymers, it is conceivable to fine-tune the optoelectronic properties of the resulting materials. The azetidine substituent could influence the polymer's morphology and inter-chain interactions, which are crucial for its electronic properties. The lone pair of electrons on the nitrogen atom in the azetidine ring could also play a role in the electronic structure of the conjugated system. nih.gov
Table 4: Aniline-Based Optoelectronic Materials
| Material | Synthesis Method | Key Property | Potential Application |
|---|---|---|---|
| Polyaniline | Chemical or electrochemical polymerization of aniline. oiccpress.com | Electrical conductivity, electrochromism. oiccpress.com | Sensors, electrochromic devices. oiccpress.com |
| Poly(aniline-co-o-aminophenol) | Copolymerization | Nanostructured thin film with conductive properties. researchgate.net | Optoelectronics |
| Chiral meta-linked polyaniline | Buchwald-Hartwig polycondensation | Optical activity, magnetism. nih.gov | Molecular electronics, spintronics |
| Oligomeric Anilines | Oxidative coupling | Tunable conductivity. dtic.mil | Electronic components |
Probes and Reagents in Chemical Biology (emphasizing chemical methodology)
The structure of this compound is well-suited for its use as a building block in the synthesis of probes and reagents for chemical biology, particularly in the construction of large and diverse chemical libraries.
DNA-encoded library (DEL) technology is a powerful tool in drug discovery that involves the synthesis of vast collections of small molecules, each tagged with a unique DNA barcode. acs.org The synthesis of these libraries relies on chemical reactions that are compatible with the DNA tag. The bifunctional nature of this compound, with its reactive aniline group and the azetidine ring, makes it an attractive building block for DEL synthesis.
The aniline moiety can readily participate in amide bond formation, a common reaction in DEL synthesis, by reacting with a variety of carboxylic acids. epa.gov The azetidine ring provides a distinct structural motif that can increase the three-dimensional complexity and novelty of the library compounds. The use of "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets, is a common strategy in DEL design. epa.gov The azetidine ring is considered a valuable scaffold in medicinal chemistry, making compounds derived from it desirable for inclusion in screening libraries. researchgate.net
Table 5: Building Blocks and Methodologies in DNA-Encoded Library Synthesis
| Library Type | Key Building Blocks/Scaffolds | Synthetic Methodology | Purpose |
|---|---|---|---|
| Non-peptidic macrocycles | Thioether-linked macrocycles. | Solid-phase synthesis, thioether formation. | Source of ligands for difficult targets. |
| Complex Oligomers | Amino acids, chloroacetic acid, etc. dtic.mil | DNA-encoded solid-phase synthesis (DESPS). dtic.mil | Generation of diverse oligomer libraries. |
| Privileged Scaffolds | Benzodiazepines, pyrazolopyrimidines. epa.gov | Split-and-pool combinatorial chemistry. epa.gov | Identification of bioactive compounds. epa.gov |
| Diverse Heterocycles | Aminolinker-modified DNA, carboxylic acids, azides. epa.gov | Amide coupling, click chemistry. epa.gov | Maximizing chemical diversity and controlling physicochemical properties. epa.gov |
Click Chemistry Applications
The chemical compound this compound is a molecule with significant potential in the realm of click chemistry, a field of chemical synthesis that emphasizes modularity, high yields, and the generation of inoffensive byproducts. wikipedia.orglumiprobe.com The core of its utility in this area lies in the reactivity of its primary aromatic amine (aniline) group, which can be readily transformed into an azide (B81097) functionality. This in-situ generation of an azide sets the stage for its participation in one of the most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.gov
The CuAAC reaction is a highly efficient and regioselective process that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgresearchgate.net This transformation is prized for its reliability and its compatibility with a wide array of functional groups, making it a powerful tool for molecular construction in diverse fields, including materials science and advanced organic synthesis. nih.gov
The process for involving this compound in a CuAAC reaction would theoretically begin with the diazotization of the aniline group using a reagent like sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium azide to yield the corresponding aryl azide. More streamlined, one-pot procedures have also been developed where anilines are treated with reagents like t-BuONO and TMSN3 under microwave irradiation to generate the azide in situ, which then reacts with an alkyne present in the same reaction vessel. organic-chemistry.org
Once the azide derivative of this compound is formed, it can be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst. The catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate, facilitates the cycloaddition to exclusively produce the 1,4-regioisomer of the triazole product. nih.gov
The resulting triazole-containing molecule incorporates the 4-[(azetidin-1-yl)methyl]phenyl moiety, introducing the unique structural and electronic properties of the azetidine ring into the final product. The strained four-membered azetidine ring can impart specific conformational constraints and polarity, which can be advantageous in the design of novel materials. rsc.org For instance, the incorporation of this motif into polymers or other macromolecules via click chemistry could influence properties such as thermal stability, solubility, and binding affinities.
The versatility of the CuAAC reaction allows for the coupling of the this compound-derived azide with a vast library of alkynes bearing different functional groups. This modular approach enables the rapid synthesis of a diverse range of triazole-based compounds for screening in materials science applications, such as the development of novel polymers, dendrimers, or functional surface coatings. wikipedia.org
Table 1: Hypothetical Click Chemistry Reaction of 4-[(Azetidin-1-yl)methyl]azidobenzene with Various Alkynes
| Entry | Alkyne Partner | Product Structure | Potential Application Area |
| 1 | Phenylacetylene | 1-(4-((Azetidin-1-yl)methyl)phenyl)-4-phenyl-1H-1,2,3-triazole | Organic Electronics |
| 2 | Propargyl Alcohol | (1-(4-((Azetidin-1-yl)methyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol | Polymer Building Block |
| 3 | Ethynyltrimethylsilane | 1-(4-((Azetidin-1-yl)methyl)phenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | Synthetic Intermediate |
| 4 | 1-Ethynyl-4-fluorobenzene | 1-(4-((Azetidin-1-yl)methyl)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole | Liquid Crystals |
Table 2: General Reaction Conditions for CuAAC with Anilines
| Parameter | Condition |
| Azide Formation | In situ from aniline using t-BuONO, TMSN3 |
| Catalyst | Cu(I), often from CuSO4/Sodium Ascorbate |
| Solvent | Typically aqueous mixtures (e.g., t-BuOH/H2O, DMSO/H2O) |
| Temperature | Room Temperature to mild heating |
| Reaction Time | Generally 1-24 hours |
The research into the direct application of this compound in click chemistry is an emerging area. However, based on the well-established reactivity of anilines in forming azides and the robustness of the CuAAC reaction, it represents a promising building block for the synthesis of novel and functional materials. The presence of the azetidine ring offers a unique handle for fine-tuning the properties of the resulting triazole-containing products, opening up new avenues for exploration in advanced organic synthesis and materials science. organic-chemistry.orgrsc.org
Emerging Research Avenues and Future Outlook
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of N-arylmethylazetidines often involves multi-step procedures with harsh reagents and challenging purifications. Current research is geared towards developing more efficient and environmentally benign synthetic routes to 4-[(Azetidin-1-yl)methyl]aniline. A key area of investigation is the use of catalytic methods that can facilitate the direct coupling of azetidine (B1206935) with a suitable aniline (B41778) precursor, minimizing waste and improving atom economy. While specific, large-scale sustainable syntheses for this compound are not yet widely published, the principles of green chemistry are guiding new approaches in the broader field of amine synthesis.
Exploration of Undiscovered Reactivity Patterns
The interplay between the electron-donating aniline moiety and the strained azetidine ring in this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The aniline nitrogen and the aromatic ring are susceptible to a variety of electrophilic substitution reactions, while the azetidine ring can undergo ring-opening reactions under specific conditions. Future research will likely focus on systematically investigating its reactions with a diverse range of electrophiles and nucleophiles to uncover novel transformations and synthetic applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The precise control over reaction parameters offered by flow chemistry makes it an attractive platform for the synthesis and derivatization of reactive molecules like this compound. Continuous flow reactors can enhance safety when dealing with potentially energetic intermediates and can facilitate rapid reaction optimization. The integration of these systems with automated synthesis platforms could enable the high-throughput generation of a library of derivatives for screening in drug discovery programs. This technological synergy promises to accelerate the exploration of the chemical space around this scaffold.
Advanced Characterization Techniques for In Situ Reaction Monitoring
To fully understand the reaction kinetics and mechanisms involving this compound, advanced in situ characterization techniques are indispensable. Spectroscopic methods such as Process Analytical Technology (PAT), including ReactIR (in-situ FT-IR) and Raman spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products. These techniques are crucial for optimizing reaction conditions, identifying transient species, and ensuring the safe scale-up of synthetic processes.
Predictive Modeling and Machine Learning in Reaction Discovery
The application of computational tools, including density functional theory (DFT) and machine learning algorithms, holds significant promise for accelerating the discovery of new reactions and applications for this compound. Predictive models can be used to forecast its reactivity towards different reagents, suggest optimal reaction conditions, and even predict the biological activity of its derivatives. As more experimental data becomes available, machine learning models can be trained to identify complex structure-activity relationships, guiding the design of new molecules with desired properties.
Q & A
Q. How should researchers address contradictory solubility data in aqueous vs. organic solvents?
- Methodological Answer :
- HPLC Validation : Compare retention times in H₂O:ACN gradients to assess aggregation .
- Dynamic Light Scattering (DLS) : Detects micelle formation in aqueous buffers, explaining anomalous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
